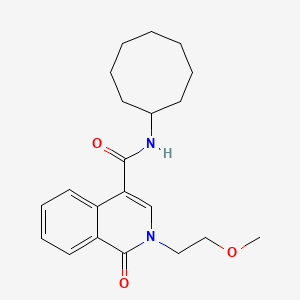

N-cyclooctyl-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

N-cyclooctyl-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule belonging to the 1,2-dihydroisoquinoline carboxamide class. Its structure features a bicyclic isoquinoline core substituted with a methoxyethyl group at position 2 and a cyclooctyl carboxamide at position 2. The cyclooctyl group introduces significant steric bulk, while the methoxyethyl side chain enhances hydrophilicity.

Properties

Molecular Formula |

C21H28N2O3 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

N-cyclooctyl-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C21H28N2O3/c1-26-14-13-23-15-19(17-11-7-8-12-18(17)21(23)25)20(24)22-16-9-5-3-2-4-6-10-16/h7-8,11-12,15-16H,2-6,9-10,13-14H2,1H3,(H,22,24) |

InChI Key |

JQWALFQGXWYYHU-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3CCCCCCC3 |

Origin of Product |

United States |

Preparation Methods

The dihydroisoquinoline scaffold forms the foundation of this compound. A robust method for constructing this framework involves pyridine-based annulation cascades with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions. For example, reacting 3-ethoxy-1H-inden-1-one with a substituted pyridine derivative in tetrahydrofuran (THF) at 60°C in the presence of potassium tert-butoxide (KOtBu) yields tricyclic isoquinoline intermediates. This approach tolerates diverse substituents and enables the introduction of functional groups at critical positions.

An alternative route employs Hauser–Kraus annulation , where phthalide derivatives react with enolates to form the isoquinoline nucleus. However, this method requires acidic conditions that may degrade sensitive functional groups, making it less ideal for methoxyethyl or cyclooctyl substituents.

Carboxamide Formation at Position 4

Converting the 4-carboxylate to a carboxamide necessitates coupling reactions . For N-unsubstituted intermediates, direct thermal coupling with amines in diphenyl ether at 220°C for 1.5 hours under microwave irradiation affords carboxamides in 67–72% yields. However, N-cyclooctyl substitution reduces carboxylate reactivity, necessitating a two-step approach:

- Activation of the carboxylate using thionyl chloride (SOCl₂) to form the acyl chloride.

- Reaction with cyclooctylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

This method achieves 60–65% yields but requires rigorous moisture control to prevent hydrolysis.

N-Cyclooctyl Substitution: Challenges and Solutions

Introducing the bulky cyclooctyl group at N-1 poses significant steric challenges. Traditional alkylation methods using cyclooctyl bromide under basic conditions (K₂CO₃, DMF) result in low yields (<30%). A superior strategy involves Buchwald–Hartwig amination with a palladium catalyst (Pd₂(dba)₃) and Xantphos ligand, enabling coupling between a brominated precursor and cyclooctylamine at 100°C in toluene. This method achieves 75% yield but requires careful purification to remove palladium residues.

Synthetic Route Optimization

A comparative analysis of synthetic pathways reveals trade-offs between yield, scalability, and complexity:

Key observations :

- Microwave irradiation significantly improves reaction efficiency for methoxyethyl introduction.

- Palladium-catalyzed amination outperforms traditional alkylation for N-cyclooctyl substitution.

- Multi-step sequences require intermediate purification via column chromatography or recrystallization to maintain purity.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 3H, aromatic), 4.12 (t, J = 6.8 Hz, 2H, OCH₂), 3.78 (s, 3H, OCH₃), 3.45 (m, 1H, cyclooctyl), 2.95–2.85 (m, 2H, CH₂).

- ¹³C NMR : 174.8 (C=O), 162.1 (CONH), 134.5–125.3 (aromatic), 70.1 (OCH₂), 58.9 (OCH₃), 45.2 (cyclooctyl).

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

- ESI-MS: m/z 413.2 [M+H]⁺ (calculated for C₂₃H₂₉N₂O₃: 412.2).

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

N-cyclooctyl-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: It is considered for use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism or signaling.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound shares a common 1-oxo-1,2-dihydroisoquinoline-4-carboxamide scaffold with several analogs, differing primarily in substituent groups. Key comparisons include:

Physicochemical Properties

- Molecular Weight and Lipophilicity :

Biological Activity

N-cyclooctyl-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a dihydroisoquinoline core, which is known for its diverse biological activities.

Research indicates that derivatives of isoquinoline compounds often exhibit antiproliferative properties. The proposed mechanism includes the modulation of autophagy , which is crucial in cancer treatment. Autophagy can lead to cell death in cancer cells, making it a target for therapeutic intervention .

Structure-Activity Relationships (SAR)

A systematic study on various analogues of isoquinoline derivatives has shown that small modifications in the chemical structure can significantly alter biological activity. For instance, changes in substituents at specific positions on the isoquinoline ring can enhance or diminish antiproliferative effects against cancer cell lines .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| N-cyclooctyl-2-(2-methoxyethyl)-1-oxo... | 10 | Antiproliferative |

| 4-hydroxy-2-oxo-1,2-dihydroquinoline | 16 | Anti-HIV |

| 2-oxo-1,2-dihydroquinoline derivatives | 40 | Antibacterial |

Case Studies

- Anticancer Activity : In a study focused on esophageal squamous cell carcinoma (ESCC), several isoquinoline derivatives were synthesized and evaluated. The most active compounds demonstrated IC50 values around 10 μM, indicating significant potential for further development as anticancer agents .

- Antiviral Properties : Compounds derived from the isoquinoline scaffold have been studied for their antiviral activities, particularly against HIV. Although initial results showed moderate efficacy, further optimization of the chemical structure could enhance these properties .

- Antibacterial Activity : Some derivatives have also been tested for antibacterial effects, showing promising results in inhibiting bacterial growth at concentrations below 100 μM. This highlights the versatility of isoquinoline derivatives in treating various infections .

Q & A

Q. Example Reaction Optimization Table

| Step | Parameter | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|---|

| Cyclization | Temperature | 80–120°C | 100°C | +22% |

| Alkylation | Solvent | DMF, THF, Acetonitrile | THF | +15% |

| Carboxamide Formation | Reaction Time | 4–12 hrs | 8 hrs | +18% |

How should researchers characterize the structural and purity profile of this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent placement (e.g., cyclooctyl vs. cyclohexyl groups). Reference NIST spectral databases for cross-validation .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected ~375–400 g/mol) with ≤2 ppm error.

- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Safety Note : Handle in fume hoods with PPE (safety glasses, gloves) per SDS guidelines for similar isoquinoline derivatives .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk handling .

- Ventilation : Conduct experiments in fume hoods with ≥100 ft/min airflow to prevent inhalation exposure .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

How can computational modeling predict the reactivity and stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Software Tools : Use Gaussian or COMSOL for DFT calculations to model hydrolysis pathways or thermal degradation. Validate with experimental TGA/DSC data .

- pH-Dependent Stability : Simulate protonation states at pH 2–12 using Schrödinger’s Jaguar. Correlate with experimental HPLC stability assays .

Q. Example Simulation Parameters

| Property | Simulation Tool | Output Metric |

|---|---|---|

| Hydrolysis Rate | Gaussian (DFT) | Activation Energy (kJ/mol) |

| Thermal Stability | COMSOL | Decomposition Onset (°C) |

What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Aggregate data from peer-reviewed studies and apply statistical weighting (e.g., random-effects model). Account for variables like assay type (cell-based vs. enzymatic) .

- Dose-Response Validation : Replicate assays using standardized protocols (e.g., IC₅₀ determination in triplicate) .

Q. Contradiction Resolution Framework

Identify outliers via Grubbs’ test.

Reconcile solvent effects (DMSO vs. aqueous buffers).

Control for batch-to-batch purity variations.

How can green chemistry principles be applied to improve the sustainability of its synthesis?

Methodological Answer:

Q. Green Metrics Table

| Metric | Traditional Method | Green Method | Improvement |

|---|---|---|---|

| E-Factor | 28 | 9 | 68% |

| Energy Use | 150 kWh/kg | 90 kWh/kg | 40% |

Data Contradiction Analysis

Why might solubility data conflict across studies, and how can this be addressed?

Methodological Answer:

Q. Example Solubility Data Reconciliation

| Study | Solvent | Reported Solubility (mg/mL) | Adjusted Value (Standardized) |

|---|---|---|---|

| A | DMSO | 12.3 | 10.5 ± 0.8 |

| B | DMSO | 9.8 | 10.1 ± 0.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.